molecular formula C7H2Br2ClFO B1450038 2,5-Dibromo-3-fluorobenzoyl chloride CAS No. 1806353-77-4

2,5-Dibromo-3-fluorobenzoyl chloride

Cat. No.: B1450038
CAS No.: 1806353-77-4
M. Wt: 316.35 g/mol
InChI Key: YBWFKLBTTYBRHL-UHFFFAOYSA-N
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Description

2,5-Dibromo-3-fluorobenzoyl chloride is an organic compound with the molecular formula C7H2Br2ClFO It is a derivative of benzoyl chloride, where the benzene ring is substituted with two bromine atoms at positions 2 and 5, and a fluorine atom at position 3

Properties

IUPAC Name

2,5-dibromo-3-fluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2ClFO/c8-3-1-4(7(10)12)6(9)5(11)2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBWFKLBTTYBRHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)Cl)Br)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-3-fluorobenzoyl chloride typically involves the bromination and fluorination of benzoyl chloride derivatives.

Industrial Production Methods: Industrial production of this compound may involve continuous processes such as tubular diazotization, which offers advantages like stability, safety, and energy efficiency . These methods are suitable for large-scale production and ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dibromo-3-fluorobenzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, substitution with an amine would yield an amide derivative, while coupling with an arylboronic acid would produce a biaryl compound.

Scientific Research Applications

2,5-Dibromo-3-fluorobenzoyl chloride finds applications in various scientific research areas:

Mechanism of Action

The mechanism of action of 2,5-Dibromo-3-fluorobenzoyl chloride involves its reactivity towards nucleophiles and its ability to form stable intermediates. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific derivative and its application .

Comparison with Similar Compounds

Comparison: 2,5-Dibromo-3-fluorobenzoyl chloride is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and stability compared to other benzoyl chloride derivatives. The combination of these halogens enhances its utility in various synthetic applications and research areas.

Biological Activity

Overview

2,5-Dibromo-3-fluorobenzoyl chloride (CAS No. 1806353-77-4) is an organic compound notable for its unique structural features, which include two bromine atoms and one fluorine atom attached to a benzoyl chloride framework. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities and reactivity towards nucleophiles.

The molecular formula of 2,5-Dibromo-3-fluorobenzoyl chloride is C7H2Br2ClFC_7H_2Br_2ClF. Its structure allows for diverse chemical reactions, including nucleophilic substitutions and coupling reactions, making it a versatile intermediate in organic synthesis.

PropertyValue
Molecular FormulaC7H2Br2ClF
Molecular Weight267.35 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of 2,5-Dibromo-3-fluorobenzoyl chloride is primarily attributed to its ability to form stable intermediates through its reactive chlorine atom. This reactivity enables it to interact with various biological targets, including enzymes and receptors. The specific pathways and effects depend on the derivatives formed from this compound.

Case Study: Antibacterial Activity of Halogenated Compounds

A study investigating the antibacterial properties of halophenols found that compounds with similar substitutions demonstrated enhanced activity against gram-positive and gram-negative bacteria. The disc diffusion method was employed to evaluate the inhibition zones of these compounds, showing that halogenation significantly contributes to their antimicrobial effectiveness .

Structure-Activity Relationship (SAR)

The presence of halogens in the structure of benzoyl derivatives has been linked to increased biological activity. A comparative analysis of various halogenated benzophenones revealed that the introduction of bromine and fluorine atoms can enhance both the lipophilicity and reactivity of these compounds, potentially improving their interaction with biological targets .

Table 2: Comparative SAR Analysis

Compound TypeHalogen SubstitutionsBiological Activity
BenzophenoneFluorineModerate
2-BromophenolBromineHigh
3-Fluorobenzoyl ChlorideBromine + FluorineVery High

Applications in Medicinal Chemistry

Due to its reactivity and potential biological activity, 2,5-Dibromo-3-fluorobenzoyl chloride serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals. Its derivatives are being investigated for their roles as radiographic agents and potential therapeutic agents against various diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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